molecular formula C15H16N2 B181050 4-[4-(Dimethylamino)styryl]pyridine CAS No. 889-36-1

4-[4-(Dimethylamino)styryl]pyridine

Cat. No. B181050
CAS RN: 889-36-1
M. Wt: 224.3 g/mol
InChI Key: LIXUVTQYCRSIET-ONEGZZNKSA-N
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Description

“4-[4-(Dimethylamino)styryl]pyridine” is a chemical compound with the molecular formula C15H16N2 . It is provided by Sigma-Aldrich as part of a collection of rare and unique chemicals . It is also known as a hemicyanine dye that can be used as a fluorescence probe .


Molecular Structure Analysis

The molecular weight of “4-[4-(Dimethylamino)styryl]pyridine” is 224.30 g/mol . The linear formula of this compound is C15H16N2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[4-(Dimethylamino)styryl]pyridine” include a melting point of 245-247 °C (dec.) (lit.) and a maximum wavelength (λmax) of 377 nm .

Scientific Research Applications

1. Surface Plasmon Resonance Spectroscopy

4-(Dimethylamino)pyridine is used in the formation of adhesion layers for the adsorption of anionic polyelectrolytes on gold surfaces. Surface plasmon resonance spectroscopy monitors the thickness changes of these layers, demonstrating the interaction between anionic polyelectrolytes and 4-(dimethylamino)pyridine-modified gold surfaces and nanoparticles (Gandubert & Lennox, 2006).

2. Catalysis in Organic Synthesis

4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) acts as a recyclable catalyst for acylation of inert alcohols and phenols under base-free conditions. Its reaction mechanism involves the formation of N-acyl-4-(N',N'-dimethylamino)pyridine chloride, highlighting its application in organic synthesis (Liu et al., 2014).

3. Iodolactonisation Catalyst

4-(Dimethylamino)pyridine serves as an effective catalyst for iodolactonisation reactions of γ,δ-unsaturated carboxylic acids, aiding in the formation of γ-lactones and δ-lactones under neutral conditions (Meng et al., 2015).

4. Enantioselective Synthesis in Asymmetric Catalysis

Enantiomerically pure 4-(dimethylamino)-3-(1-hydroxyalkyl)pyridines are prepared using chemoenzymatic routes, with applications in enantioselective nucleophilic catalysis for stereoselective construction of quaternary centers (Busto et al., 2006).

5. Photoinduced Intramolecular Electron Transfer

4-(Dimethylamino)pyridine (DMAP) and its derivatives exhibit solvent-dependent dual fluorescence. Studies of their electronic structures and molecular geometries provide insights into the TICT state model, relevant to photochemistry (Szydłowska et al., 2003).

6. Nucleophilic Catalysis

4-(Dimethylamino)pyridine (4-DMAP) is a known catalyst for esterification and acyl transfer reactions. Its catalytic potential extends to enantioselective transformations, and the mechanism of its catalysis has been studied in detail (Spivey & Arseniyadis, 2004).

7. G-Quadruplex Binding Ligand Synthesis

4'-Aryl-2,6-bis(4-aminophenyl)pyridine, a compound with potential cancer treatment applications, is synthesized using a microfluidic platform. This approach controls chemical reactivity and selectivity in synthesizing compounds for biological applications (Smith et al., 2009).

8. Synthesis Optimization

The synthesis of 4-dimethylamino-pyridine, a high acylating catalyst, has been optimized. This process involves mild reaction conditions and cost-effective starting materials (Yin Guo-qiang, 2002).

9. Chiral Lewis Base Catalysis

"Planar-chiral" derivatives of 4-(dimethylamino)pyridine (DMAP) have been developed for diverse processes like the Staudinger synthesis of beta-lactams and kinetic resolution of amines, expanding the scope of nucleophilic catalysis (Fu, 2004).

10. Fluorescent Probe for Cell Microviscosity

Substituted 4-[4-(dimethylamino)styryl]pyridinium salt serves as a fluorescent probe for determining cell microviscosity. This application is significant in biosensing and cellular studies (Wandelt et al., 2003).

Safety And Hazards

“4-[4-(Dimethylamino)styryl]pyridine” is classified as a skin irritant (Category 2), eye irritant (Category 2A), and specific target organ toxicity - single exposure (Category 3), targeting the respiratory system . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Relevant Papers The relevant papers on “4-[4-(Dimethylamino)styryl]pyridine” include studies on its excited-state dynamics and its fungi/bactericidal activities . Further details and insights can be obtained by reviewing these papers .

properties

IUPAC Name

N,N-dimethyl-4-[(E)-2-pyridin-4-ylethenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2/c1-17(2)15-7-5-13(6-8-15)3-4-14-9-11-16-12-10-14/h3-12H,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIXUVTQYCRSIET-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20903504
Record name NoName_4182
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20903504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(Dimethylamino)styryl]pyridine

CAS RN

889-36-1
Record name NSC146836
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146836
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-[4-(Dimethylamino)styryl]pyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
137
Citations
S Bruni, E Cariati, F Cariati, FA Porta, S Quici… - … Acta Part A: Molecular …, 2001 - Elsevier
For fluorescent compounds, the combined use of absorption and emission solvatochromic data allows to estimate indirectly the cavity radius of the molecule in solution, a very critical …
Number of citations: 89 www.sciencedirect.com
R Mathew, P Verma, A Barak… - The Journal of …, 2023 - ACS Publications
The photoinitiated proton-coupled electron transfer (PCET) process in photoacid-based adducts is predominantly governed by the evolution of the electron–proton transfer state. …
Number of citations: 3 pubs.acs.org
B Wandelt, A Mielniczak, P Turkewitsch… - Biosensors and …, 2003 - Elsevier
In aqueous solution, 4-[4-(dimethylamino)styryl]pyridine (DMASP) derivatives displayed dual fluorescence, in which excitation at either 469 or 360 nm produced an emission band near …
Number of citations: 38 www.sciencedirect.com
GD Titskii, TS Gaidash - Theoretical and Experimental Chemistry, 2005 - Springer
We have used semiempirical calculations (PM3, MNDOd) to show that the parabolic dependence of the rate constants (k obs , s −1 ) on the picryl iodide (PicI) concentration in the …
Number of citations: 5 link.springer.com
GD Titskii, MK Turovskaya - Theoretical and Experimental Chemistry, 2002 - Springer
The effect of UV or visible light on solutions of 1-benzoyloxy-4-[4-(dimethylamino)styryl]pyridinium salts in acetonitrile solution lead to cleavage of the N—O bond and formation of 4-[4-(…
Number of citations: 2 link.springer.com
AK Tiwari, A Sarmah, RK Roy, SK Saha - Dyes and Pigments, 2014 - Elsevier
Photophysical properties of trans-2-[4-(N,N-dimethylaminostyryl)]pyridine, a “push–pull” molecule, have been studied in different pure solvents. trans-2-[4-(N,N-dimethylaminostyryl)]…
Number of citations: 12 www.sciencedirect.com
GD Titskii, TS Gaidash - Theoretical and Experimental Chemistry, 1997 - Springer
Analysis of the stages of the equilibrium interaction of 2,4,6-trinitrohalobenzenes with 4-[4-(dimethylamino)styryl]pyridine as Page 1 Theoretical and Experimental Chemistry, Vol. 33, No. 2, 1997 ANALYSIS OF THE …
Number of citations: 2 link.springer.com
GD Titskii, TS Gaidash - Theoretical and Experimental Chemistry, 1998 - Springer
The reactions of N-picryl-4-[4-(dimethylamino)styryl]pyridinium salts with molecular oxygen in the presence of 4-[4-(dimethylamino)styryl]pyridine (DASP) in acetonitrile proceeds with …
Number of citations: 3 link.springer.com
GD Titskii, MK Turovskaya - Theoretical and Experimental Chemistry, 1998 - Springer
The reaction of 1-benzoyloxy-4-[4-(dimethylamino)styryl]pyridinium tetrafluoborate with trimethylbenzylammonium chloride in acetonitrile takes place with the formation of an ion pair of 1…
Number of citations: 4 link.springer.com
GD Titskii, TS Gaidash - Theoretical and Experimental Chemistry, 1997 - Springer
The energetic and activation parameters for the reversible reaction of 2,4,6-trinitrochlorobenzene with 4-[4-(dimethylamino)styryl]pyridine in acetonitrile were determined. The rate …
Number of citations: 2 link.springer.com

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